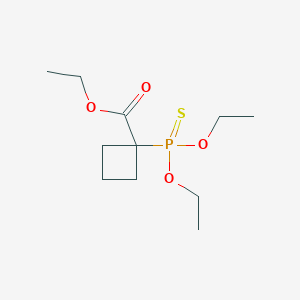![molecular formula C19H12Cl2N4OS B3748381 1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B3748381.png)
1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone
Übersicht
Beschreibung
1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone, also known as DNTT, is a chemical compound that has drawn attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone involves the inhibition of various signaling pathways involved in inflammation, cancer, and diabetes. 1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. It also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, 1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone has been shown to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also reduces the expression of inflammatory mediators such as COX-2 and iNOS. In addition, 1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also improves glucose tolerance and insulin sensitivity by increasing the expression of GLUT4 and reducing gluconeogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be non-toxic and well-tolerated in animal models. However, there are some limitations to its use in lab experiments. 1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone. One area of interest is the development of 1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone analogs with improved solubility and bioavailability. Another area of research is the investigation of 1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone's potential therapeutic applications in other disease conditions such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the elucidation of its mechanism of action will provide insights into the development of new therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone has been studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4OS/c20-13-8-9-15(16(21)10-13)18(26)11-27-19-22-23-24-25(19)17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBVINWMJGVMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid](/img/structure/B3748358.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3748372.png)

![ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3748391.png)
![5-[(2-chlorobenzoyl)amino]-1-(2-chlorophenyl)-N-(3-pyridinylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3748394.png)
![N-cyclopentyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3748400.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B3748401.png)
![ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3748417.png)
![2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3748420.png)